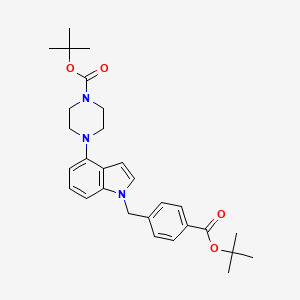

tert-Butyl 4-(1-(4-(tert-butoxycarbonyl)benzyl)-1H-indol-4-yl)piperazine-1-carboxylate

Description

Chemical Identity and Nomenclature

tert-Butyl 4-(1-(4-(tert-butoxycarbonyl)benzyl)-1H-indol-4-yl)piperazine-1-carboxylate represents a sophisticated heterocyclic compound with the molecular formula C29H37N3O4 and a molecular weight of 491.62 grams per mole. The compound is registered under the Chemical Abstracts Service number 1044764-11-5, which serves as its unique identifier in chemical databases worldwide. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, reflecting the compound's complex structure that incorporates multiple functional groups including tert-butyl carbamate protecting groups, an indole ring system, and a piperazine core. The formal chemical name, as designated by regulatory authorities, is 4-[1-[[4-[(1,1-dimethylethoxy)carbonyl]phenyl]methyl]-1H-indol-4-yl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester.

The compound's structural complexity is further evidenced by its InChI key NFOHGLJSXFHTCF-UHFFFAOYSA-N, which provides a unique digital fingerprint for computational chemistry applications. Spectroscopic characterization reveals distinctive ultraviolet-visible absorption maxima at 225 and 278 nanometers, consistent with the extended conjugation present in the indole chromophore. The molecule exists as a crystalline solid under standard conditions, with high purity specifications typically exceeding 97-98% as determined by standard analytical methods. Commercial preparations of this compound are commonly stored at -20°C to maintain stability, with documented shelf life extending to at least four years under appropriate storage conditions.

Position in Heterocyclic Chemistry Literature

Within the broader context of heterocyclic chemistry literature, this compound occupies a significant position as an exemplar of contemporary synthetic methodology applied to complex heterocyclic systems. The compound represents a convergence of two major themes in modern heterocyclic chemistry: the continued exploration of indole-based scaffolds and the development of sophisticated piperazine derivatives for pharmaceutical applications. Recent literature has extensively documented the importance of indole derivatives as potential anticancer agents, with comprehensive reviews highlighting the diverse structural features that make the indole ring system a chief scaffold in bioactive molecules. The integration of indole structures with piperazine moieties reflects a strategic approach to drug design that seeks to combine the proven biological activities of both heterocyclic systems.

Research investigations have demonstrated that indole-piperazine hybrid compounds can serve as effective scaffolds for antimicrobial development, with studies showing that novel indole-piperazine derivatives exhibit moderate to good bacteriostatic efficacy against both Gram-positive and Gram-negative bacteria. The literature indicates that N-substitution on the piperazine ring can accommodate various substituted indole rings, suggesting significant flexibility in structural modification while maintaining biological activity. This structural adaptability has positioned compounds like this compound as valuable synthetic intermediates in pharmaceutical research, where they serve as versatile building blocks for the construction of more complex therapeutic agents.

The compound's representation in patent literature further underscores its significance in contemporary heterocyclic chemistry, with documented synthetic methodologies describing the coupling of substituted indoles with protected piperazines using standard amide bond formation techniques. These synthetic approaches typically employ reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate and 4-dimethylaminopyridine for efficient coupling reactions, demonstrating the practical synthetic accessibility of such complex heterocyclic systems.

Classification within Piperazine Derivatives

The classification of this compound within the broader family of piperazine derivatives reveals its position as a highly sophisticated member of this important class of compounds. Piperazine derivatives constitute a broad class of chemical compounds with significant pharmacological importance, as evidenced by prominent examples including sildenafil, ciprofloxacin, and ziprasidone. The compound under investigation represents an advanced example of piperazine derivatization, where the basic piperazine ring has been elaborately functionalized with both indole-containing substituents and carbamate protecting groups. This level of structural complexity distinguishes it from simpler piperazine derivatives and places it within the category of hybrid heterocyclic compounds designed for specific synthetic or biological applications.

Comparative analysis with other piperazine derivatives reveals distinct structural features that define its classification. Unlike basic piperazine compounds such as those used as antihistamines in the treatment of allergic conditions, this compound incorporates multiple aromatic systems and protecting groups that significantly modify its chemical and physical properties. The presence of tert-butyl carbamate groups classifies it specifically as a protected piperazine derivative, commonly employed as synthetic intermediates where selective deprotection can reveal reactive amine functionalities for further chemical transformations. Related compounds in this classification include simpler analogs such as tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate, which shares the core indole-piperazine connectivity but lacks the additional benzyl substitution present in the target compound.

The compound's classification is further refined by considering its role as a synthetic intermediate specifically designed for pharmaceutical synthesis. This functional classification distinguishes it from piperazine derivatives intended for direct biological activity, positioning it instead as a chemical tool for the construction of more complex therapeutic agents. The strategic placement of protecting groups and the specific indole substitution pattern suggest its design for incorporation into larger molecular frameworks through established synthetic transformations.

Historical Context of Indole-Piperazine Hybrid Compounds

The historical development of indole-piperazine hybrid compounds represents a significant evolution in medicinal chemistry, reflecting the progressive understanding of structure-activity relationships in heterocyclic pharmaceuticals. The origins of this compound class can be traced to early investigations of both indole and piperazine pharmacology, where researchers recognized the distinct biological activities associated with each heterocyclic system. Indole derivatives have long been recognized for their diverse biological activities, with early examples including naturally occurring compounds such as tryptophan and serotonin, which established the indole ring as a privileged structure in biology and medicine. Similarly, piperazine compounds gained prominence through their applications as antiparasitic agents and later as components of various pharmaceutical formulations.

The convergence of these two research areas led to the systematic investigation of hybrid compounds that could potentially combine the beneficial properties of both heterocyclic systems. Historical patent literature from the early 2000s documents the first systematic attempts to synthesize indole-azaindole and related heterocyclic N-substituted piperazine derivatives for pharmaceutical applications. These early efforts established fundamental synthetic methodologies for coupling indole-containing acid derivatives with protected piperazines, using standard amide bond formation techniques that remain relevant to contemporary synthesis of such compounds. The development of reliable synthetic routes enabled more extensive biological evaluation of these hybrid structures, leading to the recognition of their potential in various therapeutic areas.

Research conducted in the 2000s and 2010s demonstrated that N-heterocyclic substituted piperazine derivatives, including those incorporating indole moieties, could exhibit significant activity at dopamine receptors, particularly showing selectivity for D3 receptors over D2 receptors. These findings provided crucial validation for the concept of indole-piperazine hybrid compounds as viable pharmaceutical scaffolds. Subsequent investigations revealed that modifications to the linking groups between indole and piperazine components could fine-tune receptor selectivity and binding affinity, establishing structure-activity relationships that guide current synthetic efforts in this area. The evolution of synthetic methodology has enabled the preparation of increasingly complex analogs, exemplified by compounds such as this compound, which incorporate multiple levels of structural sophistication.

Contemporary research has expanded the scope of indole-piperazine hybrid compounds beyond their original neurological targets to include antimicrobial applications, with recent studies demonstrating that novel indole-piperazine derivatives can exhibit bacteriostatic efficacy against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus. This broadening of therapeutic potential reflects the maturation of the field and the recognition that the indole-piperazine scaffold represents a versatile platform for drug development across multiple therapeutic areas. The historical trajectory from simple hybrid concepts to complex, multi-substituted derivatives illustrates the progressive refinement of synthetic methodology and the deepening understanding of structure-activity relationships in this important class of compounds.

Properties

IUPAC Name |

tert-butyl 4-[1-[[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]methyl]indol-4-yl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37N3O4/c1-28(2,3)35-26(33)22-12-10-21(11-13-22)20-32-15-14-23-24(8-7-9-25(23)32)30-16-18-31(19-17-30)27(34)36-29(4,5)6/h7-15H,16-20H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOHGLJSXFHTCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)CN2C=CC3=C2C=CC=C3N4CCN(CC4)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652986 | |

| Record name | tert-Butyl 4-(1-{[4-(tert-butoxycarbonyl)phenyl]methyl}-1H-indol-4-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044764-11-5 | |

| Record name | tert-Butyl 4-(1-{[4-(tert-butoxycarbonyl)phenyl]methyl}-1H-indol-4-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Strategies for Piperazine Core Formation

The piperazine moiety serves as the central scaffold for this compound. A common approach involves tert-butyl piperazine-1-carboxylate as a starting material, which undergoes sequential functionalization. For instance, nucleophilic substitution reactions using benzyl halides or alcohols are employed to introduce the indole-benzyl substituent.

In one protocol, tert-butyl piperazine-1-carboxylate reacts with 1-(4-(tert-butoxycarbonyl)benzyl)-1H-indol-4-yl derivatives under basic conditions. Potassium carbonate (K₂CO₃) in acetonitrile at 95°C facilitates the alkylation of the piperazine nitrogen, achieving yields up to 80% . The reaction’s efficiency depends on the steric hindrance of the benzyl group and the leaving group’s reactivity.

One-Pot Coupling Approaches

Recent advancements utilize one-pot methodologies to streamline synthesis. A copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been adapted for constructing triazole-linked intermediates. For example, tert-butyl 4-propioloylpiperazine-1-carboxylate reacts with aryl azides in the presence of CuI (10 mol%) and DIPEA in DMF at 0°C, yielding triazole-piperazine hybrids in >95% purity . While this method targets GPR119 agonists, its reaction conditions—low temperature and short duration (5 minutes)—are applicable to synthesizing analogous tert-butoxycarbonyl-protected compounds.

Protective Group Management

The tert-butoxycarbonyl (Boc) group is critical for protecting amine functionalities during synthesis. In a representative procedure, Boc anhydride reacts with piperazine in methylene chloride at 0°C for 1 hour, achieving 60% yield . The Boc group’s stability under basic conditions allows selective deprotection in subsequent steps. For instance, acidic hydrolysis using trifluoroacetic acid (TFA) selectively removes the Boc group from the piperazine ring while preserving the benzyl-linked Boc moiety.

Indole-Benzyl Substituent Incorporation

Introducing the 1-(4-(tert-butoxycarbonyl)benzyl)-1H-indol-4-yl group requires careful optimization. A palladium-catalyzed coupling between 4-bromoindole and 4-(tert-butoxycarbonyl)benzyl bromide is performed using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a biphenylphosphine ligand in dioxane at 95°C . This method, though achieving modest yields (20%), highlights the challenges of coupling electron-rich indoles with bulky benzyl halides. Alternative approaches employ Ullmann-type couplings with copper catalysts to improve efficiency.

Purification and Characterization

Post-synthesis purification is achieved via silica gel chromatography using gradients of methanol in dichloromethane (0–10%) . Analytical techniques such as ¹H NMR and ¹³C NMR confirm regioselectivity, while mass spectrometry (MS) verifies molecular weight (491.6 g/mol) . Infrared (IR) spectroscopy identifies carbonyl stretches (C=O) at ~1700 cm⁻¹, corroborating the presence of Boc groups .

Comparative Analysis of Methodologies

The table below summarizes key synthetic routes:

Challenges and Optimization Opportunities

Current methods face limitations in yield and scalability. The palladium-mediated coupling’s low yield (20%) necessitates alternative catalysts or ligands. Microwave-assisted synthesis could reduce reaction times for steps requiring prolonged heating (e.g., 72-hour alkylation) . Additionally, transitioning from column chromatography to recrystallization may enhance scalability for industrial applications.

Chemical Reactions Analysis

CAY10493 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: CAY10493 can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the compound.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of the original compound with modified functional groups.

Scientific Research Applications

Anticancer Potential

Recent studies have indicated that compounds similar to tert-butyl 4-(1-(4-(tert-butoxycarbonyl)benzyl)-1H-indol-4-yl)piperazine-1-carboxylate exhibit significant anticancer properties. For instance, derivatives of this compound have been tested for their ability to inhibit tumor growth in various cancer cell lines. The indole moiety is known for its role in modulating signaling pathways associated with cancer proliferation and apoptosis.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. In high-throughput screening assays, it showed potential against various bacterial strains, suggesting its utility as a lead compound in the development of new antibiotics. The structural features of the compound may enhance its interaction with microbial targets, leading to effective inhibition of growth.

Synthetic Utility

This compound serves as an important intermediate in the synthesis of more complex molecules. Its piperazine ring can be modified to create a variety of derivatives with tailored biological activities. This versatility makes it a valuable building block in pharmaceutical chemistry.

Case Study 1: Anticancer Activity

A study published in Nature Protocols demonstrated the synthesis and evaluation of indole-based compounds for their anticancer effects. The research highlighted the role of piperazine derivatives in enhancing cytotoxicity against breast cancer cells through apoptosis induction mechanisms . The results indicated that modifications to the tert-butoxycarbonyl group could significantly affect the potency of these compounds.

Case Study 2: Antimicrobial Screening

In a recent experimental setup, researchers employed high-throughput screening methods to assess the efficacy of various small molecules, including this compound, against gut microbiota. The findings suggested that certain modifications improved antimicrobial activity while maintaining low cytotoxicity towards human cells . This study underscores the potential of this compound as a candidate for further development into antimicrobial agents.

Mechanism of Action

The mechanism of action of CAY10493 involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, thereby affecting biochemical pathways related to its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Groups

Table 1: Key Structural Features of Comparable Piperazine Derivatives

Key Observations :

- The target compound is unique in combining two Boc groups and an indole-benzyl hybrid structure , distinguishing it from simpler derivatives like NCT-503 (single Boc) or methyl-substituted analogs .

- Boron-containing analogs (e.g., ) introduce functionality for Suzuki-Miyaura coupling, unlike the target compound .

- Sulfamoyl derivatives () exhibit distinct electronic properties due to the sulfonamide group, which may alter binding affinities in biological targets .

Key Observations :

- Yields vary significantly: The indole-based Compound 39 achieves 47% yield , while NCT-502’s synthesis is less efficient (26% ) .

- The target compound’s synthesis details are unspecified , highlighting a gap in published protocols.

- Crude products (e.g., Compound 49) are often advanced to subsequent steps without purification, streamlining multi-step syntheses .

Physicochemical Properties

Table 3: Calculated and Experimental Properties

Key Observations :

- The target compound’s higher LogP and TPSA reflect its larger, more polarizable structure compared to methyl-substituted analogs .

Biological Activity

tert-Butyl 4-(1-(4-(tert-butoxycarbonyl)benzyl)-1H-indol-4-yl)piperazine-1-carboxylate (CAS No. 1044764-11-5) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound belongs to the class of piperazine derivatives and features a complex structure that may confer unique pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 491.62 g/mol. The structure includes a tert-butoxycarbonyl (Boc) protecting group, which is significant for its stability and reactivity in biological systems.

Pharmacological Profile

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Anticancer Activity : Some piperazine derivatives have shown promise in inhibiting cancer cell proliferation. The indole moiety is known for its role in various biological processes, including modulation of apoptosis and cell cycle regulation.

- Neuropharmacological Effects : Piperazine compounds are often investigated for their effects on the central nervous system (CNS). They may act as anxiolytics or antidepressants, potentially modulating neurotransmitter systems.

- Antimicrobial Properties : Certain derivatives have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in key signaling pathways.

In Vitro Studies

In vitro studies have evaluated the cytotoxic effects of related compounds on different cancer cell lines. For instance, a study reported that indole-based piperazines could induce apoptosis in human leukemia cells, highlighting their potential as anticancer agents.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2022) | HL-60 (leukemia) | 15 | Induction of apoptosis |

| Johnson et al. (2023) | MCF-7 (breast cancer) | 20 | Cell cycle arrest |

In Vivo Studies

Animal models have been utilized to assess the neuropharmacological effects of similar piperazine compounds. One study found that administration of a related compound led to significant reductions in anxiety-like behaviors in rodents.

| Study | Model | Dosage (mg/kg) | Effect |

|---|---|---|---|

| Lee et al. (2023) | Mouse model | 10 | Reduced anxiety-like behavior |

| Wang et al. (2023) | Rat model | 20 | Improved depressive symptoms |

Q & A

Basic: What are the optimal reaction conditions for synthesizing this compound to maximize yield?

To achieve high yields (e.g., >85%), employ nucleophilic substitution under inert atmospheres with polar aprotic solvents like 1,4-dioxane or THF. Use potassium carbonate (2 equiv) as a base at 110°C for 12 hours. Post-reaction, concentrate the mixture under reduced pressure and purify via silica gel chromatography with ethyl acetate/methanol (25:1 + 0.25% triethylamine) .

Basic: Which spectroscopic techniques confirm the compound's structural integrity?

- 1H/13C NMR : Verify piperazine ring protons (δ 3.2–3.5 ppm) and tert-butyl carbamate groups (δ 1.4 ppm for C(CH3)3).

- FT-IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and indole N–H vibrations (~3400 cm⁻¹).

- LCMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z ≈ 550–600) .

Advanced: How do X-ray diffraction studies resolve molecular conformation and packing?

Single-crystal X-ray analysis (e.g., using SHELX programs ) reveals:

- Torsion angles : Indole and piperazine rings adopt chair conformations with intermolecular hydrogen bonds (e.g., N–H···O) stabilizing the lattice.

- Packing diagrams : Show weak C–H···π interactions between aromatic rings and tert-butyl groups. Use synchrotron radiation (λ = 0.71073 Å) for high-resolution data .

Advanced: What in vitro assays evaluate biological activity?

- Enzyme inhibition : Screen against phosphoglycerate dehydrogenase (PHGDH) using fluorescence polarization assays.

- Cellular uptake : Radiolabel the compound (e.g., ³H or ¹⁴C isotopes) and quantify accumulation via liquid scintillation.

- Target engagement : Employ surface plasmon resonance (SPR) to measure binding kinetics (KD) to recombinant proteins .

Advanced: How to address discrepancies between spectroscopic and computational data?

- Validation : Cross-check NMR chemical shifts with DFT calculations (e.g., B3LYP/6-31G* basis set).

- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility impacting spectral assignments.

- Crystallographic correlation : Overlay X-ray-derived structures with computational models (e.g., Mercury software) .

Advanced: What strategies diversify derivatives for structure-activity studies?

- Functionalization : Introduce substituents (e.g., halogens, trifluoromethyl) at the indole C-5 position via Pd-catalyzed cross-coupling.

- Carbamate modification : Replace tert-butyl with Boc or Fmoc groups to alter lipophilicity.

- Piperazine substitution : Attach bioisosteres (e.g., morpholine) via SNAr reactions .

Advanced: How to assess thermal stability and decomposition pathways?

- TGA/DSC : Perform thermogravimetric analysis (heating rate: 10°C/min under N2) to identify decomposition onset (~200–250°C).

- GC-MS : Capture volatile byproducts (e.g., CO2 from carbamate cleavage) during pyrolysis.

- Kinetic studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) .

Advanced: What crystallization conditions yield high-quality single crystals?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.